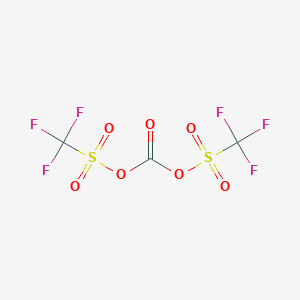
4-(Chloromethyl)-6-methoxy-3,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-6-methoxy-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound is characterized by the presence of a chloromethyl group at the 4-position and a methoxy group at the 6-position of the bipyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine typically involves the chloromethylation of 6-methoxy-3,3’-bipyridine. One common method includes the reaction of 6-methoxy-3,3’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of substituted bipyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-6-methoxy-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)-3,3’-bipyridine: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-3,3’-bipyridine: Lacks the chloromethyl group, which may limit its use in nucleophilic substitution reactions.
4-Methyl-6-methoxy-3,3’-bipyridine: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties.
Uniqueness: 4-(Chloromethyl)-6-methoxy-3,3’-bipyridine is unique due to the presence of both chloromethyl and methoxy groups, which provide a combination of reactivity and functionalization potential. This makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
1227589-86-7 |
|---|---|
Molekularformel |
C12H11ClN2O |
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-methoxy-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-5-10(6-13)11(8-15-12)9-3-2-4-14-7-9/h2-5,7-8H,6H2,1H3 |
InChI-Schlüssel |
LXUAOAVHDCUXTA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)CCl)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


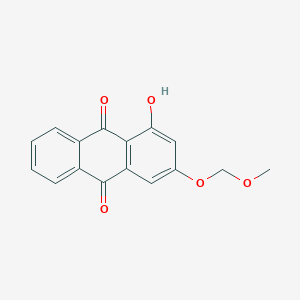
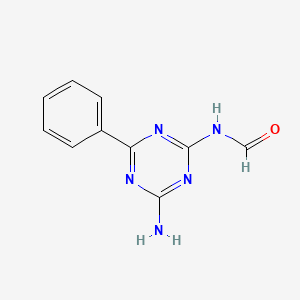
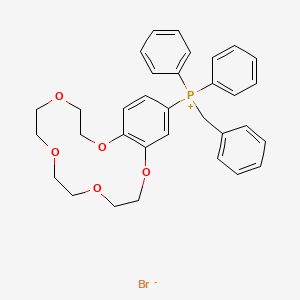
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
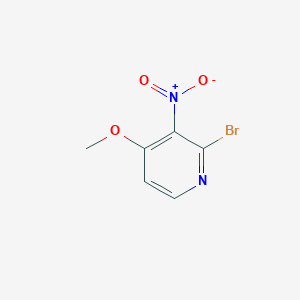
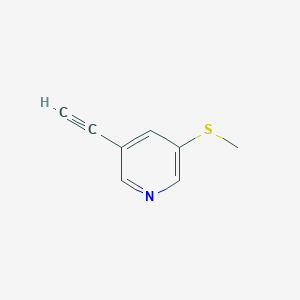


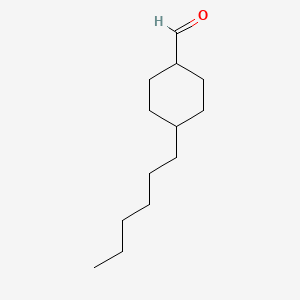

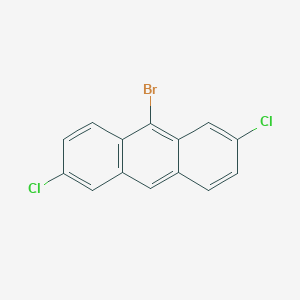
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)

